6-Bromo-2-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula and a molecular weight of 232.84 g/mol. This compound is recognized for its significant role in organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds efficiently in various chemical processes . It is classified under boronic acids, which are characterized by the presence of a boron atom bonded to a hydroxyl group and an aryl group.
The synthesis of 6-Bromo-2-fluoro-3-methylphenylboronic acid typically involves the borylation of the corresponding aryl halide. A common method employs palladium-catalyzed borylation using bis(pinacolato)diboron in the presence of a base such as potassium acetate. This reaction is generally conducted under an inert atmosphere, often at elevated temperatures to enhance yield and selectivity .
The molecular structure of 6-Bromo-2-fluoro-3-methylphenylboronic acid features a bromine atom and a fluorine atom attached to a phenyl ring that also contains a methyl group. The structure can be represented as follows:
6-Bromo-2-fluoro-3-methylphenylboronic acid participates in several key chemical reactions:
The mechanism of action for 6-Bromo-2-fluoro-3-methylphenylboronic acid during Suzuki-Miyaura coupling involves several steps:
6-Bromo-2-fluoro-3-methylphenylboronic acid has diverse applications in scientific research:
This compound's unique substitution pattern enhances its utility in various chemical reactions, making it valuable across multiple fields of research.
The systematic IUPAC name for this compound is (6-bromo-2-fluoro-3-methylphenyl)boronic acid, reflecting strict adherence to International Union of Pure and Applied Chemistry conventions. The numbering assigns position "1" to the boron-bearing carbon, prioritizing the boronic acid functional group (-B(OH)₂) as the principal characteristic—consistent with IUPAC's hierarchy where boronic acids outrank halogens and alkyl groups in nomenclature priority [1] [3]. The adjacent substituents (bromo, fluoro, methyl) are then numbered based on lowest locants.
Synonyms observed in commercial and scientific contexts include:
The molecular formula C₇H₇BBrFO₂ reveals the compound's elemental composition:
Table 1: Elemental Composition Analysis
| Element | Count | Atomic Weight | Mass Contribution (g/mol) |
|---|---|---|---|
| B | 1 | 10.81 | 10.81 |
| Br | 1 | 79.90 | 79.90 |
| F | 1 | 19.00 | 19.00 |
| O | 2 | 16.00 | 32.00 |
| C | 7 | 12.01 | 84.07 |
| H | 7 | 1.01 | 7.07 |
| Total | - | - | 232.84 |
The molecular weight of 232.84 g/mol is consistent across suppliers and analytical studies, calculated as the sum of atomic masses [1] [6] [7]. Minor variations in purity (e.g., 95–96%) reported by vendors stem from residual solvents or anhydride impurities [2] [7].
The compound's unambiguous CAS Registry Number is 957061-15-3, universally recognized in chemical databases and commercial catalogs [1] [6] [7]. This identifier differentiates it from structural isomers such as:
Regulatory classifications:
While single-crystal X-ray diffraction data for this specific compound is absent in public literature, inferred properties include:
Stereochemistry: The absence of chiral centers renders the compound achiral. However, rotational barriers exist around the C-B bond, with a rotatable bond count of 1 [10].
Key differences between 6-bromo-2-fluoro-3-methylphenylboronic acid and its isomers:
Table 2: Structural Analogues Comparison
| Parameter | 6-Bromo-2-fluoro-3-methylphenylboronic acid | 3-Bromo-2-fluoro-6-methylphenylboronic acid | 2-Bromo-6-fluoro-3-methylphenylboronic acid |
|---|---|---|---|
| CAS Number | 957061-15-3 | 2246650-88-2 | 957121-09-4 |
| Systematic Name | (6-Bromo-2-fluoro-3-methylphenyl)boronic acid | (3-Bromo-2-fluoro-6-methylphenyl)boronic acid | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid |
| Substituent Positions | Br at C6; F at C2; CH₃ at C3 | Br at C3; F at C2; CH₃ at C6 | Br at C2; F at C6; CH₃ at C3 |
| Canonical SMILES | B(C1=C(C=CC(=C1F)C)Br)(O)O | B(C1=C(C=CC(=C1F)Br)C)(O)O | B(C1=C(C=CC(=C1Br)F)C)(O)O |
| Commercial Availability | Widely listed (e.g., Alfa Chemistry, SynQuest) | Limited (e.g., CymitQuimica) | Rare (e.g., Santa Cruz Biotechnology) |
Impact of Isomerism:
CAS No.: 1397-77-9
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.: 37734-05-7